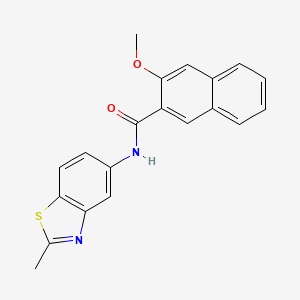

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-12-21-17-11-15(7-8-19(17)25-12)22-20(23)16-9-13-5-3-4-6-14(13)10-18(16)24-2/h3-11H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYYPNVLMBQTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted benzothiazoles and naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide has been studied for its antimicrobial properties. It shows promise as an antibacterial and antifungal agent, making it a candidate for developing new therapeutic agents.

Medicine: The compound has been investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism by which 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Bioactivity Trends

The compound’s closest analogs include 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (2a) and 3-hydroxy-N-(2-trifluoromethylphenyl)naphthalene-2-carboxamide (7a) , both evaluated for antibacterial activity . Key structural differences and their implications are summarized below:

Table 1: Structural and Activity Comparison of Selected Carboxamides

Key Observations:

Naphthalene Ring Substitution :

- The 3-methoxy group in the target compound replaces the 3-hydroxy group in analogs like 2a. Methoxy groups are less acidic and more lipophilic than hydroxy groups, which may enhance membrane permeability but reduce hydrogen-bonding interactions with biological targets .

- In 2a, the 3-hydroxy group likely contributes to moderate antibacterial activity via interactions with bacterial enzymes or membranes. The methoxy substitution in the target compound could alter this activity profile.

Anilide Substituent: The 2-methyl-1,3-benzothiazol-5-yl group distinguishes the target compound from phenyl-substituted analogs. Benzothiazoles are known pharmacophores in antimicrobial and kinase-inhibitor compounds due to their planar structure and ability to engage in π-π stacking . In contrast, analogs like 2a (2-methoxyphenyl) and 7a (2-trifluoromethylphenyl) rely on electron-withdrawing/donating substituents for activity.

Antimycobacterial Potential

While direct data for the target compound are unavailable, structurally related carboxamides have shown activity against mycobacteria. For example:

- The benzothiazole substituent in the target compound may enhance antimycobacterial efficacy by mimicking natural substrates or inhibiting key enzymes like enoyl-acyl carrier protein reductase (InhA) .

Computational and Crystallographic Insights

The evidence highlights the use of crystallographic tools (e.g., SHELX, ORTEP) for structural analysis of small molecules . Comparative molecular modeling with analogs could further elucidate its binding modes.

Biologische Aktivität

3-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H16N2O2S

- Molecular Weight : 348.4 g/mol

The structure comprises a naphthalene core substituted with a methoxy group and a benzothiazole moiety, which is significant for its biological activity.

1. Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit diverse antimicrobial properties. The compound's structural components suggest potential efficacy against various microbial strains.

- Mechanism of Action : The presence of the naphthoquinone structure in related compounds has shown to disrupt microbial cell membranes and inhibit biofilm formation, which is critical in treating infections caused by resistant strains .

- Case Studies :

2. Anticancer Activity

Naphthalene-based compounds have been extensively studied for their anticancer properties. The compound may exhibit similar effects due to its structural analogies with known anticancer agents.

- Research Findings :

- Mechanism of Action : The proposed mechanism includes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells.

3. Anti-inflammatory Activity

The anti-inflammatory potential of naphthalene derivatives is also noteworthy, particularly in inhibiting pro-inflammatory cytokines.

- Evidence :

Data Tables

Q & A

Q. How can researchers optimize the synthesis of 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide?

Methodological Answer: Synthesis optimization involves selecting appropriate coupling agents, reaction temperatures, and purification techniques. For analogous carboxamide derivatives, methods like coupling naphthalene-2-carboxylic acid derivatives with substituted benzothiazole amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) have been effective. Reaction yields can be improved by controlling stoichiometry (1.2:1 molar ratio of acid to amine) and using anhydrous solvents (e.g., DMF or THF) under nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Example Synthesis Data for Analogous Compounds :

| Compound Type | Yield | Purification Method | Reference |

|---|---|---|---|

| Isoxazole-carboxamide derivatives | 24–52% | Column chromatography | |

| Oxazole-carboxamide analogs | 50–75% | Recrystallization (ethanol) |

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). For crystalline samples, X-ray diffraction provides definitive structural confirmation. Cross-referencing experimental data with computational predictions (e.g., DFT calculations for NMR shifts) enhances accuracy .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer: Solubility is determined via phase solubility studies in solvents like DMSO, ethanol, or aqueous buffers (pH 1–12). Stability testing involves HPLC or UV-Vis monitoring under stress conditions (heat, light, humidity). For example, storing the compound at 40°C/75% RH for 4 weeks can reveal degradation pathways. Use inert atmospheres (argon) and desiccants for long-term storage. Refer to analogous compounds with methoxy and benzothiazole groups, which typically show moderate aqueous solubility but stability in dry, dark conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer: SAR studies focus on varying substituents on the benzothiazole and naphthalene moieties. For example:

- Methoxy group position : Compare 2-methoxy vs. 3-methoxy analogs for steric/electronic effects.

- Benzothiazole substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor binding.

- Carboxamide linker : Replace with sulfonamide or urea groups to alter hydrogen-bonding capacity. Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) identify critical interactions. Analogous oxazole derivatives show that methoxy groups enhance lipophilicity and membrane permeability .

Q. What computational strategies can predict reaction pathways or optimize synthetic routes?

Methodological Answer: Density Functional Theory (DFT) calculates transition states and activation energies for key reactions (e.g., amide coupling). Machine learning tools (e.g., COMSOL Multiphysics integrated with AI) simulate reaction conditions (temperature, solvent) to maximize yield. Retrosynthetic analysis via platforms like Pistachio or Reaxys proposes feasible precursors. For example, AI models trained on carboxamide synthesis datasets can prioritize routes with >80% predicted yield .

Q. How should researchers resolve discrepancies in spectroscopic or biological data?

Methodological Answer:

- Spectroscopic conflicts : Validate using complementary techniques (e.g., NOESY for stereochemistry, elemental analysis for purity).

- Biological variability : Replicate assays in triplicate with positive/negative controls. Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. Cross-check with literature on structurally similar compounds. For instance, discrepancies in benzothiazole-based inhibitors may arise from aggregation artifacts—address via dynamic light scattering (DLS) or critical micelle concentration (CMC) studies .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

Methodological Answer:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.

- Catalysts : Use immobilized enzymes (e.g., lipases) for amide bond formation, reducing heavy-metal waste.

- Atom economy : Optimize stoichiometry to minimize excess reagents. Metrics like E-factor (kg waste/kg product) and Process Mass Intensity (PMI) quantify sustainability. Analogous syntheses achieved 30% waste reduction via microwave-assisted reactions (shorter reaction times, lower energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.